
6-Cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ferrocenyl)hexanethiol, also known as 6-(Mercaptohexyl)ferrocene, is a chemical compound with the molecular formula C16H22FeS and a molecular weight of 302.26 g/mol. It is characterized by a ferrocene moiety attached to a hexane chain with a thiol group at one end. This compound is known for its unique electronic properties and its ability to form self-assembled monolayers (SAMs) on surfaces.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The synthesis of 6-(Ferrocenyl)hexanethiol can be achieved through a Grignard reaction, where ferrocenyl magnesium bromide is reacted with ethyl 6-bromohexanoate followed by hydrolysis.
Thiol-ene Reaction: Another method involves the thiol-ene reaction, where ferrocene is reacted with 6-chloro-1-hexene in the presence of a base, followed by reduction to introduce the thiol group.
Industrial Production Methods: Industrial production of 6-(Ferrocenyl)hexanethiol typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: 6-(Ferrocenyl)hexanethiol can be oxidized to form ferrocenyl hexanoic acid.
Reduction: Reduction reactions can convert the ferrocenyl moiety to ferrocenylmethyl groups.
Substitution: The thiol group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Ferrocenyl Hexanoic Acid: Formed through oxidation.
Ferrocenylmethyl Derivatives: Resulting from reduction reactions.
Substituted Thiol Derivatives: Produced through substitution reactions with various electrophiles.
Scientific Research Applications
6-(Ferrocenyl)hexanethiol is widely used in scientific research due to its unique properties:
Chemistry: It is used in the synthesis of ferrocene-based catalysts and materials for organic synthesis.
Biology: The compound is employed in the study of electron transfer processes in biological systems.
Industry: Its ability to form SAMs makes it valuable in the creation of corrosion-resistant coatings and electronic devices.
Mechanism of Action
The mechanism by which 6-(Ferrocenyl)hexanethiol exerts its effects involves its ability to form SAMs on surfaces. The thiol group binds to metal surfaces, creating a stable monolayer that facilitates electron transfer between the coating and the substrate. This property is particularly useful in applications such as corrosion resistance and sensor technology.
Molecular Targets and Pathways Involved:
Metal Surfaces: The thiol group targets metal surfaces to form SAMs.
Electron Transfer Pathways: The ferrocenyl moiety facilitates electron transfer, making it useful in electrochemical applications.
Comparison with Similar Compounds
6-(Ferrocenyl)hexanethiol is compared with other similar compounds to highlight its uniqueness:
3-Ferrocenylpropionic Acid: Similar in structure but with a shorter alkyl chain, leading to different properties and applications.
Ferrocenylmethyl Alcohol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
6-Bromohexylferrocene: Similar ferrocenyl structure but with a bromine atom instead of a thiol group, used in different types of chemical reactions.
These compounds share the ferrocenyl moiety but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C16H22FeS-6 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-cyclopenta-2,4-dien-1-ylhexane-1-thiol;cyclopentane;iron |
InChI |
InChI=1S/C11H17S.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9,12H,1-3,6-7,10H2;1-5H;/q-1;-5; |
InChI Key |
PJOBIQVDYWAYKO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCCCCCS.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



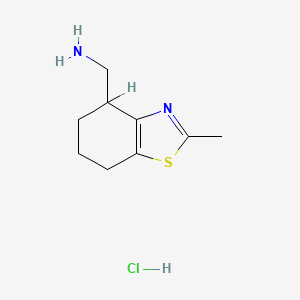
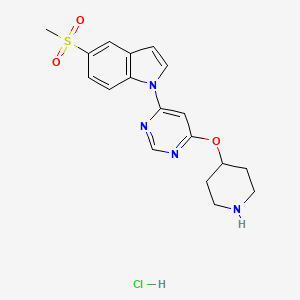
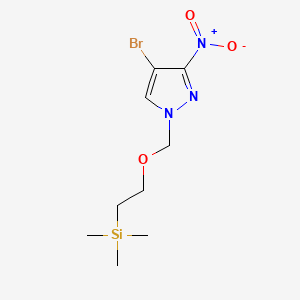
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
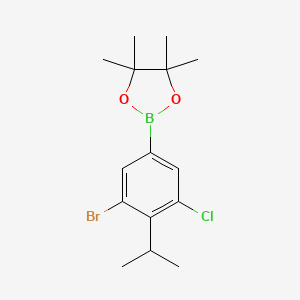
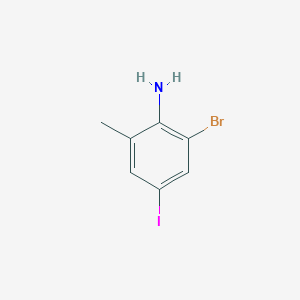

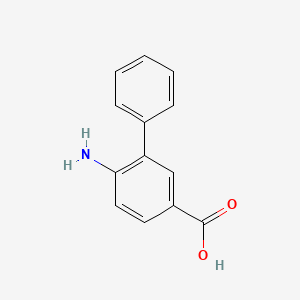
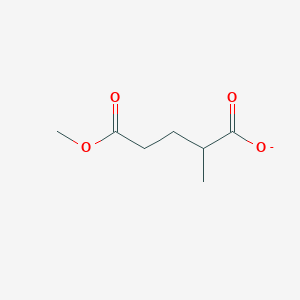
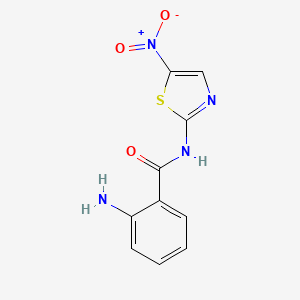
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)
![5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15364233.png)

